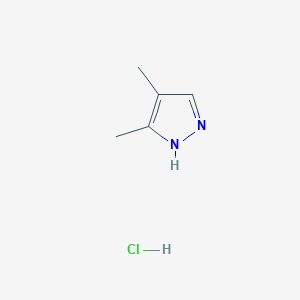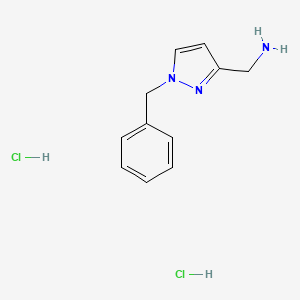![molecular formula C8H13N3 B1446593 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1532361-95-7](/img/structure/B1446593.png)
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
“2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a chemical compound . It is also known as “ETHYL 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE” with a CAS Number of 1029720-98-6 . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of “this compound” involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H13N3O2 . The InChI code for the compound is 1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8/h5,10H,2-4,6H2,1H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its white to yellow solid physical form . The compound has a molecular weight of 195.22 .
Scientific Research Applications
Heterocyclic Synthesis
- Research has highlighted the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, showcasing the compound's versatility in creating complex heterocyclic structures R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004.
Pyrazolo[1,5-a]pyrimidines Synthesis
- A study demonstrated a short route to pharmaceutically relevant substituted 2-(pyrazol-5-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridines, indicating the compound's role in facilitating the synthesis of structures with potential pharmacological benefits E. Sagitova, D. Tomilin, O. Petrova, A. B. Budaev, L. Sobenina, B. Trofimov, Guoqiang Yang, Rui‐Feng Hu, 2019.
Anti-Arrhythmic Activity
- A novel group of substances including 2-(2'-hydroxy 2'-substituted) ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines showed promising antiarrhythmic activity with a broad spectrum of action and low toxicity, highlighting the therapeutic potential of related compounds O. Filippova, S. Kryzhanovskii, V. P. Peresada, A. M. Likhosherstov, M. Vititnova, N. V. Kaverina, K. Reznikov, 2003.
Green Chemistry Approach
- Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines were synthesized in a green, solvent-free method, showcasing the application of eco-friendly chemistry principles in the synthesis of heterocyclic compounds H. Al-Matar, K. Khalil, Aisha Y. Adam, M. H. Elnagdi, 2010.
Novel Analogues Synthesis
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate served as a starting material for the synthesis of novel analogues of the natural alkaloid peramine, emphasizing the compound's utility in discovering new bioactive molecules Maxim Voievudskyi, Valeriia Astakhina, Oxana V. Kryshchyk, Olena Petuhova, S. Shyshkina, 2016.
Future Directions
The future directions of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” research could involve the use of the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold . The building blocks obtained could be used for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups .
Mechanism of Action
- The primary target of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) is the hepatitis B virus (HBV) core protein . This protein plays a crucial role in the viral life cycle and is essential for HBV replication and assembly .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with core protein allosteric modulators (CpAMs) of the hepatitis B virus (HBV), effectively inhibiting a broad range of nucleoside-resistant HBV variants . The compound binds to the core protein of the virus, altering its conformation and preventing the assembly of viral particles. This interaction highlights the potential of this compound as a therapeutic agent for HBV infections.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In hepatocytes, the compound has been observed to reduce the viral load of HBV by inhibiting the replication of the virus . This inhibition is achieved through the modulation of cell signaling pathways and gene expression related to viral replication. Additionally, this compound influences cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the core protein of HBV. The compound acts as an allosteric modulator, binding to a site on the core protein that induces conformational changes . These changes prevent the proper assembly of viral particles, thereby inhibiting viral replication. Additionally, this compound may also interact with other biomolecules, such as enzymes involved in gene expression, further contributing to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the antiviral effects of this compound persist, with sustained inhibition of HBV replication observed in both in vitro and in vivo models . These findings suggest that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of HBV replication, with higher doses resulting in greater antiviral activity . At very high doses, some toxic effects have been observed, including hepatotoxicity and alterations in liver enzyme levels . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites . By modulating the activity of these enzymes, this compound can alter the balance of metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its sites of action, where it can exert its antiviral and metabolic effects.
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISUAQWXVKNDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)



![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)
